BenchChemオンラインストアへようこそ!

1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Physicochemical profiling Lipophilicity Drug-likeness

1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1094377-59-9) is a small-molecule heterocyclic building block (MW 192.22 Da, formula C9H12N4O) belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. It bears a single tert-butyl substituent at the N1 position and lacks additional aryl, amino, or halo substituents at positions 3, 4, 5, or 6, distinguishing it from the extensively functionalized kinase inhibitors (e.g., PP1, PP2) that dominate this chemical space.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 1094377-59-9
Cat. No. B1417817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1094377-59-9
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)NC=N2
InChIInChI=1S/C9H12N4O/c1-9(2,3)13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1-3H3,(H,10,11,14)
InChIKeyZZRIVNFFUGROHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1094377-59-9): Core Scaffold Identity and Procurement Baseline


1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1094377-59-9) is a small-molecule heterocyclic building block (MW 192.22 Da, formula C9H12N4O) belonging to the pyrazolo[3,4-d]pyrimidin-4-one class [1]. It bears a single tert-butyl substituent at the N1 position and lacks additional aryl, amino, or halo substituents at positions 3, 4, 5, or 6, distinguishing it from the extensively functionalized kinase inhibitors (e.g., PP1, PP2) that dominate this chemical space [2]. The compound is commercially available at 95–97% purity from multiple global suppliers, positioning it as an accessible and well-defined starting material for medicinal chemistry diversification or scaffold-hopping campaigns .

Why Generic Pyrazolo[3,4-d]pyrimidine Swapping Fails: The Substitution-Dependent Selectivity of 1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one


Within the pyrazolo[3,4-d]pyrimidine family, even minor substitution changes produce dramatic shifts in kinase selectivity, potency, and physicochemical properties. For example, the 4-amino-3-aryl analogs PP1 and PP2 are potent nanomolar Src-family kinase inhibitors (IC50 ~5–170 nM) , whereas 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones bearing a 6-substituent inhibit CDK4/cyclin D1 with low-micromolar IC50 values [1]. The target compound, carrying only an N1-tert-butyl group and a bare 4-one core, lacks the key pharmacophoric elements required for either Src or CDK inhibition, making it fundamentally unsuitable as a direct functional substitute for any decorated analog. Conversely, its minimalist substitution pattern provides a clean slate for systematic SAR exploration, free from pre-existing kinase bias—a feature that decorated analogs cannot offer. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: 1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vs. Closest Analogs


Lipophilicity (logP) Differentiation: 1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one vs. PP1

The target compound exhibits substantially lower lipophilicity (ACD/LogP = 0.60) compared to the Src kinase inhibitor PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which has a calculated logP of approximately 3.5 [1]. This 2.9 log unit difference translates to a roughly 800-fold lower octanol-water partition coefficient, indicating markedly superior aqueous solubility and a fundamentally different ADME starting point for lead optimization .

Physicochemical profiling Lipophilicity Drug-likeness Scaffold comparison

Molecular Weight and Ligand Efficiency: Core Scaffold vs. Decorated Kinase Inhibitors

With a molecular weight of 192.22 Da, the target compound is significantly smaller than the decorated pyrazolo[3,4-d]pyrimidine kinase inhibitors: PP1 (MW 279.34 Da), PP2 (MW 287.75 Da), and the trisubstituted CDK/CRK inhibitor exemplified in the Markwalder series (typical MW >350 Da) [1][2]. Its heavy-atom count of 14 places it within fragment-like chemical space (MW <250 Da, HAC ≤18), whereas comparators occupy lead-like or drug-like space. The compound possesses only 1 hydrogen bond donor and 3 hydrogen bond acceptors, compared to 2 HBD / 4 HBA for PP1, affecting target engagement capacity [1].

Fragment-based drug discovery Ligand efficiency Molecular weight Lead-likeness

Synthetic Versatility: Multi-Vector Functionalization vs. Pre-Functionalized Analogs

The target compound bears a single substituent (N1-tert-butyl) on the pyrazolo[3,4-d]pyrimidin-4-one core, leaving positions C3, N5, and C6 completely unsubstituted and available for independent or sequential functionalization [1]. In contrast, PP1 and PP2 are pre-decorated with a 3-aryl group and a 4-amino substituent, limiting further diversification to only two remaining vectors. The 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one CDK inhibitor series reported by Markwalder et al. requires a 6-substituent for CDK activity, demonstrating that the target compound's unsubstituted C6 position is a critical diversification handle absent in pre-optimized analogs [2]. The target compound is explicitly listed as a building block by multiple suppliers (e.g., AChemBlock, Enamine, CymitQuimica) for this purpose .

Diversifiable scaffold Parallel synthesis Structure-activity relationship Medicinal chemistry

Safety and Handling Profile: GHS Classification Benchmarking

The target compound carries a defined GHS hazard profile (H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation) based on ECHA C&L notifications, with all hazard statements reported at 100% notifier agreement [1]. This contrasts with structurally related but more heavily substituted pyrazolo[3,4-d]pyrimidines, which often lack publicly available, harmonized safety data, introducing procurement and handling uncertainty. The compound is classified as Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3, providing a clear, regulatorily recognized safety framework [1]. Storage at 0–8 °C is recommended by suppliers .

Safety assessment GHS classification Laboratory handling Procurement risk

Optimal Deployment Scenarios for 1-tert-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1094377-59-9)


Fragment-Based Screening Library Design Using a Low-LogP Pyrazolo[3,4-d]pyrimidine Core

With a molecular weight of 192.22 Da and a logP of 0.60, this compound qualifies as a fragment (MW <250 Da, logP <3) and can serve as a core scaffold in fragment-based drug discovery (FBDD) libraries [1]. Its lower lipophilicity compared to PP1 (estimated logP ~3.5) reduces the risk of non-specific hydrophobic interactions and aggregation-based artifacts in biochemical screens, increasing assay fidelity . The three unsubstituted positions (C3, N5, C6) provide multiple vectors for fragment growing, merging, or linking strategies.

Kinase Inhibitor Scaffold-Hopping and Negative-Control Reference Compound

Because the target compound lacks the 3-aryl and 4-amino substituents required for Src kinase inhibition (cf. PP1, IC50 ~5 nM for Lck) and the 6-substituent needed for CDK inhibition (cf. CDK4 inhibitors, IC50 low μM) [1], it can serve as a negative control in kinase selectivity panels. Researchers can use it to establish baseline (inactive) behavior of the pyrazolo[3,4-d]pyrimidine core, against which the activity of decorated analogs is measured, enabling cleaner SAR interpretation.

Parallel Library Synthesis for Multi-Target Kinase Profiling

The availability of three unsubstituted positions (C3, N5, C6) allows systematic, independent functionalization through established chemistries (e.g., N-alkylation at N5, cross-coupling at C3, nucleophilic substitution or amination at C6) [1]. This makes the compound a versatile central intermediate for generating diverse compound libraries aimed at profiling against multiple kinase targets (CDKs, Src family, Aurora kinases) in a single campaign, maximizing screening return on synthetic investment .

Procurement for High-Throughput Screening Facilities Requiring Defined Safety and Purity Specifications

The compound is commercially available at 97% purity with a fully characterized GHS safety profile (H302, H315, H319, H335; Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1]. This regulatory transparency, combined with defined storage conditions (0–8 °C) and ambient-temperature shipping stability, makes it suitable for automated HTS platforms in CRO and pharmaceutical environments where compound handling documentation and purity certificates are mandatory for assay validation .

Quote Request

Request a Quote for 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.